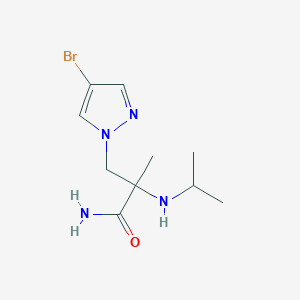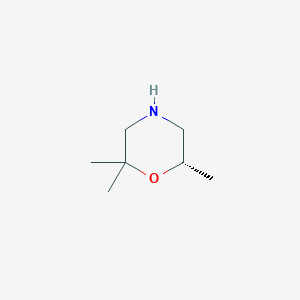
(1S,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride is a chiral amine compound with significant applications in various fields, including medicinal chemistry and organic synthesis. The compound’s unique stereochemistry, denoted by the (1S,2R) configuration, plays a crucial role in its reactivity and interactions with biological targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indanone precursor.
Reduction: The indanone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Amination: The alcohol is then converted to the amine through a reductive amination process, often using reagents like ammonium formate and palladium on carbon.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt, which enhances its stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reduction: Utilizing large-scale hydrogenation reactors for the reduction step.
Continuous Flow Amination: Employing continuous flow reactors for the amination process to increase efficiency and yield.
Crystallization: The final product is often purified through crystallization techniques to ensure high purity and consistency.
化学反応の分析
Types of Reactions
(1S,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine can be oxidized to the corresponding imine or nitrile using oxidizing agents like potassium permanganate.
Reduction: The compound can be further reduced to secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Imines, nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Alkylated or acylated amine derivatives.
科学的研究の応用
(1S,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride has diverse applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a chiral building block in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies investigating the interactions of chiral amines with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific chiral properties.
作用機序
The mechanism of action of (1S,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study.
類似化合物との比較
Similar Compounds
(1S,2R)-1-amino-2-indanol: Another chiral amine with similar stereochemistry but different functional groups.
(1S,2R)-2-phenylcyclohexanol: A chiral alcohol with comparable stereochemistry.
Uniqueness
(1S,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride is unique due to its specific indane structure and the presence of the amine group, which imparts distinct reactivity and biological activity compared to other similar compounds. Its hydrochloride form also enhances its stability and solubility, making it more suitable for various applications.
特性
分子式 |
C11H16ClN |
|---|---|
分子量 |
197.70 g/mol |
IUPAC名 |
(1S,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-7-3-4-9-6-8(2)11(12)10(9)5-7;/h3-5,8,11H,6,12H2,1-2H3;1H/t8-,11+;/m1./s1 |
InChIキー |
NNNCTWOOSYPXJE-NINOIYOQSA-N |
異性体SMILES |
C[C@@H]1CC2=C([C@H]1N)C=C(C=C2)C.Cl |
正規SMILES |
CC1CC2=C(C1N)C=C(C=C2)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Imino[2-(3-methoxycyclobutyl)ethyl]methyl-lambda6-sulfanone](/img/structure/B13558328.png)








